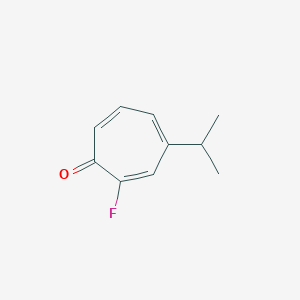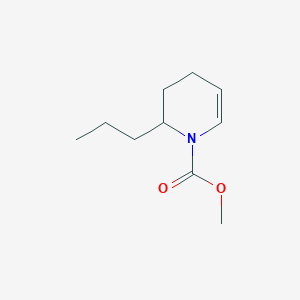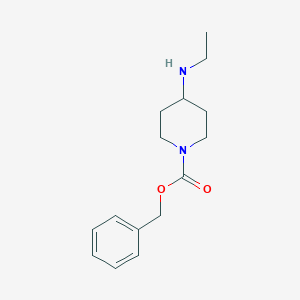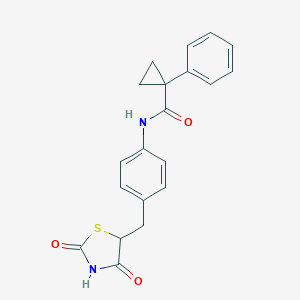
2-Fluoro-4-isopropyltropone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isopropyltropone, also known as FIT, is a chemical compound that belongs to the class of tropones. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
2-Fluoro-4-isopropyltropone has several potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Fluoro-4-isopropyltropone inhibits the growth of cancer cells by inducing apoptosis.
Mechanism Of Action
The mechanism of action of 2-Fluoro-4-isopropyltropone is not fully understood. Studies have suggested that 2-Fluoro-4-isopropyltropone binds to copper ions, which may play a role in its anti-cancer activity. 2-Fluoro-4-isopropyltropone may also interact with other proteins in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
2-Fluoro-4-isopropyltropone has been shown to have several biochemical and physiological effects. Studies have shown that 2-Fluoro-4-isopropyltropone can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively bind to copper ions. 2-Fluoro-4-isopropyltropone has also been shown to have antioxidant properties, which may play a role in its anti-cancer activity.
Advantages And Limitations For Lab Experiments
2-Fluoro-4-isopropyltropone has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect copper ions in biological samples. 2-Fluoro-4-isopropyltropone is also a synthetic compound, which means that it can be easily synthesized in the lab. However, 2-Fluoro-4-isopropyltropone has some limitations. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, 2-Fluoro-4-isopropyltropone has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-Fluoro-4-isopropyltropone. One potential direction is the development of 2-Fluoro-4-isopropyltropone as a diagnostic tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the potential toxicity of 2-Fluoro-4-isopropyltropone and its long-term effects on cells and organisms.
Conclusion
In conclusion, 2-Fluoro-4-isopropyltropone is a synthetic compound that has potential applications in scientific research. Its synthesis method is complex, and it has several advantages and limitations for use in lab experiments. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, induce apoptosis in cancer cells, and have antioxidant properties. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-4-isopropyltropone and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Fluoro-4-isopropyltropone involves several steps, including the reaction of isopropylmagnesium bromide with 3,4-dimethoxyphenylacetonitrile, followed by the reaction of the resulting product with fluorine gas. The final product is purified using column chromatography. The synthesis of 2-Fluoro-4-isopropyltropone is a complex process that requires expertise in organic chemistry.
properties
CAS RN |
162084-57-3 |
|---|---|
Product Name |
2-Fluoro-4-isopropyltropone |
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
InChI Key |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
synonyms |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
